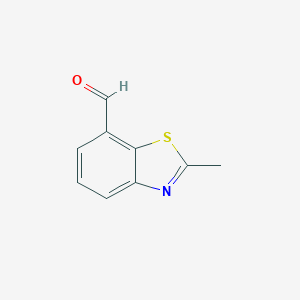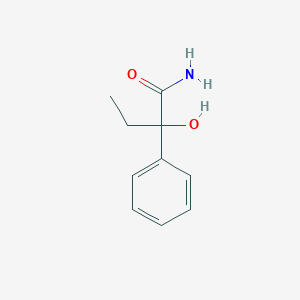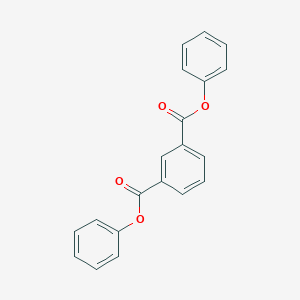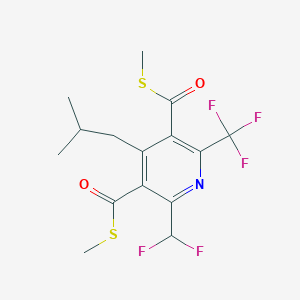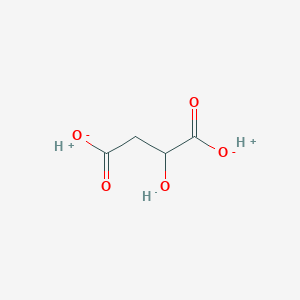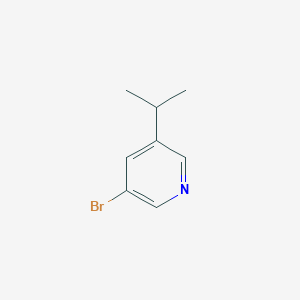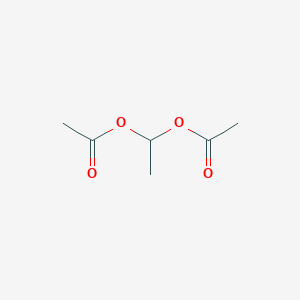
Ethylidene diacetate
Übersicht
Beschreibung
Ethylidene diacetate is an organic compound with the formula (CH3CO2)2CHCH3 . It is a colorless low-melting solid and was once used as a precursor to vinyl acetate .
Synthesis Analysis
Ethylidene diacetate can be synthesized through the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . Another synthetic method involves the carbonylation of methyl acetate . A direct hydrocarbonylation of methyl acetate to ethylidene diacetate has also been reported, using rhodium–palladium mixed catalysts with iodide and basic promoters .Molecular Structure Analysis
The molecular formula of Ethylidene diacetate is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .Chemical Reactions Analysis
A major industrial route for the preparation of Ethylidene diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . It can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .Physical And Chemical Properties Analysis
Ethylidene diacetate is a colorless low-melting solid . It has a density of 1.07 g/cm3 . Its melting point is 18.9 °C and its boiling point is 167–169 °C .Wissenschaftliche Forschungsanwendungen
(CH3CO2)2CHCH3(CH_3CO_2)_2CHCH_3(CH3CO2)2CHCH3
, known for its applications in various scientific research fields. Here’s a comprehensive analysis focusing on six distinct applications:Synthesis of Vinyl Acetate
EDA serves as a precursor to vinyl acetate, a monomer used extensively in the production of polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). The synthesis involves the thermal elimination of acetic acid from EDA to form vinyl acetate .
Catalysis Research
EDA is used in catalysis studies, particularly in reactions involving acetaldehyde and acetic anhydride. The presence of a ferric chloride catalyst facilitates the reaction, making EDA a valuable compound for understanding catalytic processes .
Polymer Chemistry
In polymer chemistry, EDA is utilized in the study of polymerization reactions. Its role as a precursor to vinyl acetate, which is a building block for various polymers, makes it significant for research in this field .
Organic Synthesis
EDA is involved in organic synthesis experiments, especially in the preparation of esters and other derivatives. Its reactivity with other organic compounds under different conditions is a subject of research interest .
Solvent Applications
Due to its chemical properties, EDA can act as a solvent in specialized organic reactions. Its ability to dissolve certain reactants and not others can be exploited in separation and purification processes .
Material Science
EDA’s properties are explored in material science for the development of new materials with specific characteristics. Its interactions with other chemicals can lead to the formation of novel compounds with potential applications in various industries .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-acetyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALUBLCWJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | ethylidene diacetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027188 | |
| Record name | 1,1-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidene diacetate | |
CAS RN |
542-10-9, 66455-31-0 | |
| Record name | Ethylidene diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylidene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLIDENE DIACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Ethanediol, 1,1-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLIDENE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main methods for synthesizing ethylidene diacetate?
A1: Ethylidene diacetate can be synthesized through several routes, with the primary one being the carbonylation of methyl acetate. This reaction often utilizes catalysts based on rhodium [, , , , ], palladium [, , ], or a combination of both [, ]. Another method involves the reaction of dimethyl ether with carbon monoxide and hydrogen in the presence of a heterogeneous catalyst containing a Group VIII metal complex [].
Q2: How does the choice of catalyst impact the synthesis of ethylidene diacetate?
A2: The selection of a catalyst significantly influences the yield and selectivity of ethylidene diacetate. For instance, rhodium-based catalysts, particularly Rh(CO)Cl(PPh3)2, have demonstrated high activity and selectivity towards ethylidene diacetate formation [, ]. Adding palladium complexes as co-catalysts has been shown to further enhance the selectivity []. The choice of promoters and reaction conditions also plays a crucial role in catalyst performance.
Q3: What factors influence the catalytic activity in ethylidene diacetate synthesis?
A3: Several factors affect the catalytic activity and selectivity during EDA synthesis. These include:
- Catalyst concentration: The concentration of the catalyst, such as Rh(CO)Cl(PPh3)2, directly influences the reaction rate [].
- Partial pressures of CO and H2: The ratio of carbon monoxide to hydrogen significantly impacts both the conversion of methyl acetate and the selectivity towards EDA [].
- Temperature: Temperature variations affect the reaction rate and selectivity, with higher temperatures generally favoring EDA formation [, ].
- Promoters and co-catalysts: The addition of promoters like organic nitrogen, phosphorus, or arsenic compounds, as well as co-catalysts like lithium salts and Cr(CO)6, can significantly enhance catalyst activity [].
Q4: Can you explain the role of ethylidene diacetate in vinyl acetate production?
A4: Ethylidene diacetate serves as a crucial intermediate in the two-step production of vinyl acetate from methanol and syngas [, , ]. First, methyl acetate undergoes carbonylation to yield ethylidene diacetate. Subsequently, ethylidene diacetate is cracked, usually in the presence of a catalyst, to produce vinyl acetate and acetic acid [].
Q5: What types of catalysts are employed in the cracking of ethylidene diacetate to vinyl acetate?
A5: Various catalysts have been investigated for the cracking of EDA to vinyl acetate. These include:* Homogeneous catalysts: Anhydrous benzenesulfonic acid has shown good catalytic activity for this reaction [].* Heterogeneous catalysts: Macropore cation exchanged resins have also been studied for their catalytic potential in this process [].
Q6: What is the molecular formula, weight, and structure of ethylidene diacetate?
A6:* Molecular formula: C6H10O4* Molecular weight: 146.14 g/mol* Structure: Ethylidene diacetate is an acetate ester with the following structure: CH3CH(OCOCH3)2. It can be considered as the diacetate ester of acetaldehyde (ethanal).
Q7: What are the primary decomposition products of ethylidene diacetate?
A7: Ethylidene diacetate decomposes thermally to produce acetaldehyde and acetic anhydride []. This decomposition reaction is homogeneous, unimolecular, and follows first-order kinetics.
Q8: How does the presence of a double bond affect the decomposition rate of related esters?
A8: Studies comparing the decomposition rates of various esters, such as ethylidene diacetate, furfurylidene diacetate, and crotonylidene diacetate, suggest that the presence of a double bond in close proximity to the breaking point of the molecule can significantly increase the decomposition rate [].
Q9: What are the primary industrial applications of ethylidene diacetate?
A9: Ethylidene diacetate is mainly used as an intermediate in the production of vinyl acetate, a crucial monomer for various polymers and resins [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

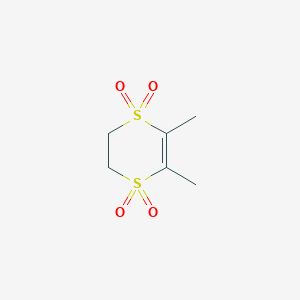


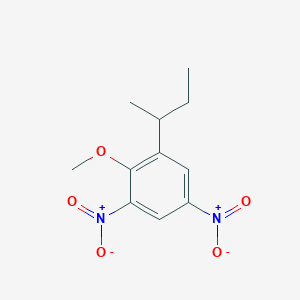
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
